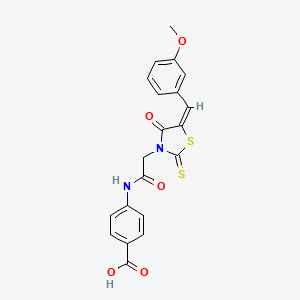

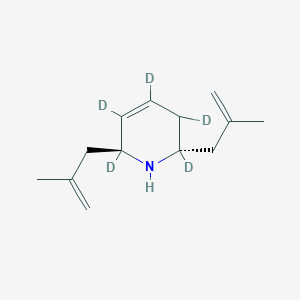

![molecular formula C17H19N3O5 B2732854 N1-(苯并[d][1,3]二氧杂环[5-yl])-N2-(3-羟基-3-(1-甲基-1H-吡咯-2-基)丙基)草酰胺 CAS No. 1795305-44-0](/img/structure/B2732854.png)

N1-(苯并[d][1,3]二氧杂环[5-yl])-N2-(3-羟基-3-(1-甲基-1H-吡咯-2-基)丙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

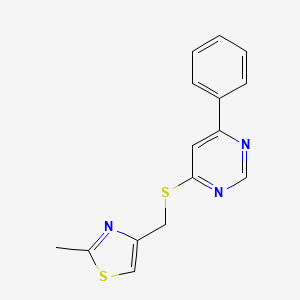

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive compounds . The compound also contains a 1-methyl-1H-pyrrol-2-yl group, which is a type of imidazole. Imidazoles are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .科学研究应用

有机合成中的光氧化反应

Gramain、Remuson 和 Troin (1979) 的研究探讨了 N-甲基 2-吡咯烷酮的光氧化,生成 N-甲基琥珀酰亚胺。此过程适用于各种内酰胺和酰胺,根据氮原子附近的取代基生成相应的酰亚胺或氢过氧化/羟基酰胺。该机制涉及氢原子抽象随后氧化,突出了光氧化反应在合成具有与指定化合物类似结构的有机化合物中的潜力 (Gramain、Remuson 和 Troin,1979)。

杂环化合物的热解和合成

Gaber、Muathen 和 Taib (2012) 描述了 N-芳基烟酰胺肟的热解,导致形成多种杂环化合物,包括苯并咪唑和苯并恶唑。这项研究说明了通过热解合成复杂杂环结构的潜力,这可能与设计具有不同生物活性的 N1-(苯并[d][1,3]二氧杂环-5-基)-N2-(3-羟基-3-(1-甲基-1H-吡咯-2-基)丙基)草酰胺衍生物有关 (Gaber、Muathen 和 Taib,2012)。

吡唑衍生物的合成和表征

Titi 等人 (2020) 合成了具有潜在抗肿瘤、抗真菌和抗菌活性的吡唑衍生物并对其进行了表征。该研究展示了与吡咯结构相关的化合物的合成、结构分析和生物活性评估,提出了一种可应用于 N1-(苯并[d][1,3]二氧杂环-5-基)-N2-(3-羟基-3-(1-甲基-1H-吡咯-2-基)丙基)草酰胺研究的方法 (Titi 等人,2020)。

HDAC 抑制剂和抗癌研究

Ragno 等人 (2004) 开发了基于芳基-吡咯-羟基-酰胺的合成组蛋白脱乙酰酶 (HDAC) 抑制剂,证明了对 HDAC 酶的显着生物活性和在抗癌治疗中的潜在应用。本研究中的方法和发现可为设计和评估类似化合物(如 N1-(苯并[d][1,3]二氧杂环-5-基)-N2-(3-羟基-3-(1-甲基-1H-吡咯-2-基)丙基)草酰胺)提供见解,用于治疗应用 (Ragno 等人,2004)。

作用机制

While the exact mechanism of action for this compound is not known, compounds with similar structures have shown various biological activities. For example, certain 1-benzo [1,3]dioxol-5-yl-indoles have demonstrated anticancer activity, causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells .

未来方向

Compounds with similar structures have shown promise in various areas, particularly as anticancer agents . Therefore, this compound could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .

属性

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c1-20-8-2-3-12(20)13(21)6-7-18-16(22)17(23)19-11-4-5-14-15(9-11)25-10-24-14/h2-5,8-9,13,21H,6-7,10H2,1H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHUEIIKWFXSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

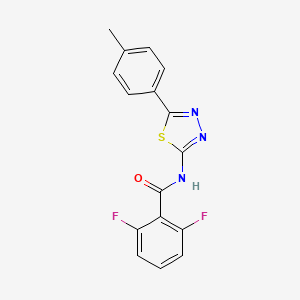

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide](/img/structure/B2732781.png)

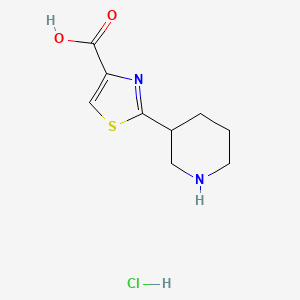

![methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2732782.png)

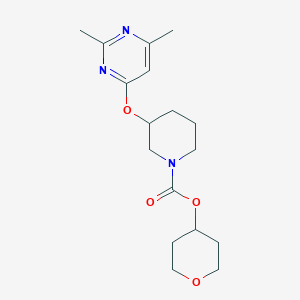

![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2732785.png)

![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate](/img/structure/B2732786.png)

![3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2732790.png)